Journal Name:Environmental Science and Pollution Research
Journal ISSN:0944-1344
IF:5.19
Journal Website:http://www.springer.com/environment/journal/11356
Year of Origin:1994
Publisher:Springer Science + Business Media
Number of Articles Per Year:3160
Publishing Cycle:Bimonthly
OA or Not:Not
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-03-01 , DOI:
10.1016/j.acax.2019.100007
Data management in universities is a challenging endeavor in particular due to the diverse infrastructure of devices and software in combination with limited budget. Nevertheless, in particular the analytical measurements and data sets need to be stored if possible digitally and in a well-organized manner. This manuscript describes how scientists can achieve a data management workflow focusing on data capture and storage by small adaptions to commonly used systems. The presented method includes data transfer options from ubiquitous devices like NMR instruments, GC (MS) or LC (MS), IR and Raman, or mass spectrometers to a central server and the visualization of the available data files in an electronic lab notebook (ELN). The given instruments were chosen according to the needs of synthetic chemists, in particular devices needed in organic, inorganic and polymer chemistry where single data files in the range of several megabytes per data set are produced. Altogether, three different data transfer systems were elaborated to allow a flexible handling of different devices running with different proprietary software: The first procedure allows data capture via the use of a mail server as data exchange point. With the second procedure, data are automatically mirrored from a local file folder to a central storage server where new files are monitored and processed. The third procedure was designed to transfer data with manual support to a central server which is supervised to register new information. All components that are necessary to install and use the herein elaborated functions are available as Open Source and the designed workflows are described step by step to facilitate the adaption of procedures in other universities accordingly if desired.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2020-03-01 , DOI:
10.1016/j.acax.2019.100038
A novel method based on fabric phase sorptive extraction (FPSE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) has been validated for the simultaneous determination of 11 UV filters (ethylhexyl salicylate, benzyl salicylate, homosalate, benzophenone-3, isoamylmethoxycinnamate, 4-methylbenzylidenecamphor, methyl anthranilate, etocrylene, 2-ethylhexylmethoxycinnamate, 2-ethylhexyl p-dimethylaminobenzoate, and octocrylene), in natural and recreational waters. Major experimental parameters affecting FPSE procedure have been optimized to obtain the highest extraction efficiency. Different types and sizes of sol-gel coated FPSE media, sample volume, extraction time, and type and volume of desorption solvent were evaluated. The optimal conditions involved the use of a (2.0 × 2.5) cm2 FPSE device with PDMS based coating for the extraction of 20 mL of water for 20 min. The quantitative desorption of the target compounds was performed with 0.5–1 mL of ethyl acetate. The method was satisfactorily validated in terms of linearity, precision, repeatability and reproducibility. Recovery studies were performed at different concentration levels in real water matrices to show its suitability, obtaining mean values about 90% and satisfactory precision. LODs were at the low ng L−1 in all cases. Finally, the validated FPSE-GC-MS/MS method was applied to different real samples, including environmental water (lake, river, seawater) and recreational water (swimming-pool), where 8 out of the 11 studied compounds were detected at concentrations between 0.12-123 μg L−1. FPSE is proposed as an efficient and simple alternative to other extraction and microextraction techniques for the analysis of UV filters in waters. Since no matrix effects were observed, quantification could be carried out by conventional calibration with standard solutions, without the need to perform the complete FPSE procedure, thus allowing a higher throughput in comparison with other microextraction techniques.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-03-01 , DOI:
10.1016/j.acax.2018.100001
Titanate nanosheets (single layer, typically 200 nm lateral size) deposited from aqueous colloidal solution onto electrode surfaces form lamellar hosts that bind redox active molecular redox probes. Here, hydrophobic redox systems such as anthraquinone, 1-amino-anthraquinone, deca-methylferrocene, 5,10,15,20-tetraphenyl-21H,23H-porphine manganese (III) chloride (TPPMnCl), and α-tocopherol are shown to bind directly from cyclopentanone solution (and from other types of organic solvents) into the titanate nanosheet film. For anthraquinone derivatives, stable voltammetric responses are observed in aqueous media consistent with 2-electron 2-proton reduction, however, independent of the pH of the outside solution phase environments. For decamethylferrocene a gradual decay of the voltammetric response is observed, but for TPPMnCl a more stable voltammetric signal is seen when immersed in chloride containing (NaCl) electrolyte. α-Tocopherol exhibits chemically irreversible oxidation and is detected with 1 mM–20 mM linear range and approximately 10−3 M concentration limit of detection. All redox processes exhibit an increase in current with increasing titanate film thickness and with increasing external electrolyte concentration. This and other observations suggest that important factors are analyte concentration and mobility within the titanate host, as well as ion exchange between titanate nanosheets and the outside electrolyte phase to maintain electroneutrality during voltammetric experiments. The lamellar titanate (with embedded tetrabutyl-ammonium cations) behaves like a hydrophobic host (for hydrophobic redox systems) similar to hydrophobic organic microphase systems. Potential for analytical applications is discussed.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2022-06-22 , DOI:
10.1016/j.acax.2022.100085
Water-ethanol mixtures intended for specific purposes, such as bioethanol fuel, can be subject to national quality standards, including the measurement of pHe – a solvent-specific quantification of acidity. This work discusses the shortcomings of the use of pHe in these quality standards, including the lack of metrological traceability of pHe measurements made using combination pH electrodes calibrated using aqueous pH buffers. The feasibility of measuring the acidity of 50-50 wt% water-ethanol mixtures on a non-solvent-specific, unified pH scale, which is traceable to the conventional aqueous pH scale (pHabsH2O) is demonstrated. pHabsH2O measurements of buffered and un-buffered water-ethanol mixtures using two cell configurations, including the use of an ionic liquid salt bridge (ILSB), show good agreement. The cell configuration, consisting of a commercial glass (half-cell) electrode and a reference electrode incorporating an ILSB, can be readily adopted by measurement laboratories.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-07-01 , DOI:
10.1016/j.acax.2019.100017
G-quadruplex has been an emerging target for drug design due to its physiologically important roles in oncology. A number of quadruplex-interactive ligands have been developed by synthetic and medicinal chemists over the past decades. However, the great challenge still remains that the method for detecting the specific targeting of these ligands to the G-quadruplex structures in cells is still lacking. Herein, a detection system for directly identifying the specific targeting of a ligand to DNA G-quadruplexes in cells was constructed by using a small-molecular fluorescent probe (IMT) as a fluorescent indicator. Four typical ligands have been successfully evaluated, demonstrating the promising application of this detection system in the screening and evaluation of quadruplex-specific therapeutic agents.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2021-09-21 , DOI:
10.1016/j.acax.2021.100077
In this study, cobalt nanoparticles (CoNPs) were synthesized and cobalt nanoparticles modified glassy carbon electrode (CoNPs/GCE) was prepared by drop coating the nanoparticles on glassy carbon electrode. After preparing polypyrrole modified glassy carbon electrode (PPy/GCE) using electropolymerization of pyrrole in LiClO4 solution, cobalt nanoparticles-polypyrrole composite modified glassy carbon electrode (CoNPs/PPy/GCE) was fabricated by drop coating the CoNPs on the PPy/GCE. Different characterization techniques such as scanning electron microscopy, transmission electron microscopy, energy dispersive spectroscopy, FTIR spectroscopy, electrochemical impedance spectroscopy and cyclic voltammetry were used to study the morphological structure and electrochemical behavior of the sensors. The results demonstrated that PPy chains interacted with CoNPs through donor-acceptor bonds. Among all the electrodes, CoNPs/PPy/GCE exhibited highest electroactive surface area and lowest electron transfer resistance towards phoxim. Under the optimal conditions, the sensor showed linear relationship between the reduction peak current and the concentration of phoxim in the range of 0.025 μM–12 μM with the detection limit as 4.5 nM. Besides, the composite electrode demonstrated excellent reproducibility, good stability and selectivity towards the possible interfering substances. All of these properties made CoNPs/PPy/GCE a suitable electrochemical sensor for the electrochemical determination of phoxim in water samples using square wave voltammetry.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-03-01 , DOI:
10.1016/j.acax.2019.100006
In recent years, the commercialization of hybrid ion mobility-mass spectrometers and their integration in traditional LC-MS workflows provide new opportunities to extend the current boundaries of targeted and non-targeted analyses. When coupled to LC-MS, ion mobility spectrometry (IMS) provides a novel characterization parameter, the so-called averaged collision cross section (CCS, Ω), as well as improves method selectivity and sensitivity by the separation of isobaric and isomeric molecules and the isolation of the analytes of interest from background noise. In this work, we have explored the potential and advantages of this technology for carrying out the determination of phase II steroid metabolites (i.e. androgen and estrogen conjugates, including glucuronide and sulfate compounds; n = 25) in urine samples. These molecules have been selected based on their relevance in the fields of chemical food safety and doping control, as well as in metabolomics studies. The influence of urine matrix on the CCS of steroid metabolites was evaluated in order to give more confidence to current CCS databases and support its use as complementary information to retention time (Rt) and mass spectra for compound identification. Samples were only diluted 10-fold with aqueous formic acid (0.1%, v/v) prior analysis. Only an almost insignificant effect of adult bovine urine matrix on the CCS of certain steroid metabolites was observed in comparison with calve urine matrix, which is a less complex sample. In addition, high accuracy was achieved for CCS measurements carried out over four months (ΔCCS
中文翻译:
离子淌度质谱法对尿液中 Ii 相类固醇代谢物进行靶向和非靶向分析的潜力
近年来,混合离子淌度质谱仪的商业化及其在传统 LC-MS 工作流程中的集成为扩展靶向和非靶向分析的当前界限提供了新的机会。当与 LC-MS 结合使用时,离子迁移谱 (IMS) 提供了一种新的表征参数,即所谓的平均碰撞截面 (CCS, Ω),并通过分离同量异位分子和异构分子来提高方法的选择性和灵敏度将目标分析物与背景噪声隔离。在这项工作中,我们探索了该技术在测定尿样中的 II 期类固醇代谢物(即雄激素和雌激素结合物,包括葡萄糖醛酸和硫酸盐化合物;n = 25)方面的潜力和优势。这些分子的选择是基于它们在化学食品安全和兴奋剂控制领域以及代谢组学研究中的相关性。评估了尿液基质对类固醇代谢物 CCS 的影响,以提高当前 CCS 数据库的可信度,并支持将其用作化合物鉴定保留时间 (Rt) 和质谱的补充信息。样品在分析前仅用甲酸水溶液 (0.1%, v/v) 稀释 10 倍。与不太复杂的样品小牛尿液基质相比,仅观察到成年牛尿液基质对某些类固醇代谢物的 CCS 几乎没有影响。此外,四个月内进行的 CCS 测量实现了高精度(对于 99.8% 的 CCS 测量,ΔCCS < 1.3%;n = 1806)。有趣的是,据观察,当 IMS 与 LC-MS 结合时,信噪比 (S/N) 可以提高至少 2 或 7 倍。除了异构类固醇对的分离(即乙酰胆甾醇酮葡萄糖苷酸和表雄酮葡萄糖苷酸,以及 19-去甲雄酮葡萄糖苷酸和 19-去甲雄酮葡萄糖苷酸),还在 IMS 维度中从共洗脱基质化合物中分离出基于类固醇的离子类似的质荷比 (m/z)。最后,基于 CCS 测量并作为概念证明,17α-宝丹酮葡萄糖醛酸苷已被确定为由宝丹酮给予小牛产生的主要代谢物之一。葡糖苷酸乙雄酮和表雄酮葡糖苷酸,以及 19-去甲雄酮葡糖苷酸和 19-去甲雄酮葡糖苷酸),基于类固醇的离子也在 IMS 维度与呈现相似质荷比 (m/z) 的共洗脱基质化合物分离)。最后,基于 CCS 测量并作为概念证明,17α-宝丹酮葡萄糖醛酸苷已被确定为由宝丹酮给予小牛产生的主要代谢物之一。葡糖苷酸乙雄酮和表雄酮葡糖苷酸,以及 19-去甲雄酮葡糖苷酸和 19-去甲雄酮葡糖苷酸),基于类固醇的离子也在 IMS 维度与呈现相似质荷比 (m/z) 的共洗脱基质化合物分离)。最后,基于 CCS 测量并作为概念证明,17α-宝丹酮葡萄糖醛酸苷已被确定为由宝丹酮给予小牛产生的主要代谢物之一。
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-03-01 , DOI:
10.1016/j.acax.2019.100005
Non-targeted analysis is nowadays applied in many different domains of analytical chemistry such as metabolomics, environmental and food analysis. Conventional processing strategies for GC-MS data include baseline correction, feature detection, and retention time alignment before multivariate modeling. These techniques can be prone to errors and therefore time-consuming manual corrections are generally necessary. We introduce here a novel fully automated approach to non-targeted GC-MS data processing. This new approach avoids feature extraction and retention time alignment. Supervised machine learning on decomposed tensors of segmented chromatographic raw data signal is used to rank regions in the chromatograms contributing to differentiation between sample classes. The performance of this novel data analysis approach is demonstrated on three published datasets.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-07-01 , DOI:
10.1016/j.acax.2019.100020
It is great significance to precisely monitor lead (II) ions (Pb2+) for environment protection and human health monitoring. We designed a sensitive detection strategy for sensitive and selective determination of Pb2+, based on a Pb2+-specific DNAzyme as the catalytic unit, Cy3-labeled DNA modified gold nanorods (AuNRs) as SERS reporter. Firstly, AuNRs surface were employed as a platform for the immobilization of thiolated probe DNA, and then hybridized with DNAzyme catalytic beacons. By taking advantage of DNAzyme digest, a molecular beacon, causes a “turn-off” SERS signal by disrupting the labeled probes. Under the optical conditions, the DNAzyme-AuNRs sensor system exhibited high sensitivity, acceptable stability and reproducibility with a wide linear range from 0.5 to 100 nM (R2 = 0.9973), and an ultra-low detection limit of 0.01 nM. The proposed strategy has additional advantages of being less time-consuming, low-cost and remote query, and avoids the interference of some metals such as Fe3+, Cd2+, Ba2+, Cu2+, Zn2+. The SERS biosensor system has been successfully applied for detecting Pb2+ in real samples with a satisfactory result. The result indicated that the proposed sensing strategy not only enriches SERS platform of monitoring Pb2+ but also exhibits potential for the point-of-care diagnostic application of the clinical screening in complicated biological samples.
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2020-03-01 , DOI:
10.1016/j.acax.2020.100039
The inhibition of the β-glucuronidase released from gut bacteria is associated with specific health-related benefits. Though a number of β-glucuronidase inhibition assays are currently in use, none of them can directly measure the relevant activity of each single constituent in a complex mixture, without prior separation and tedious isolation of the pure compounds. Thus, the hyphenation of the high performance thin layer chromatography (HPTLC) technique with a β-glucuronidase inhibition assay was investigated and successfully demonstrated for the first time. A colorimetric as well as fluorometric detection of the inhibitors was achieved using 5-bromo-4-chloro-3-indolyl-β-D-glucuronide as a substrate. Hence, β-glucuronidase inhibitors were detected as bright zones against an indigo blue or fluorescent background. The established method was optimized and validated employing the well-known inhibitor d-saccharic acid 1,4-lactone monohydrate. As proof of concept, the suitability of the new workflow was verified through analysis of two botanical extracts, Primula boveana and silymarin flavonolignans from Silybum marianum fruits. The found inhibitors were identified by spectroscopic methods; one of them, 3ʹ-O-(β-galactopyranosyl)-flavone, is here described as a newly isolated natural compound. The new hyphenation HPTLC-UV/Vis/FLD-β-glucuronidase inhibition assay-HRMS covers four orthogonal dimensions, i.e. separation, spectral detection, biochemical activity and structural characterization, in a highly targeted time- and material-saving workflow for analysis of complex or costly mixtures.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学3区 | ENVIRONMENTAL SCIENCES 环境科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.40 | 82 | Science Citation Index Science Citation Index Expanded | Not |
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